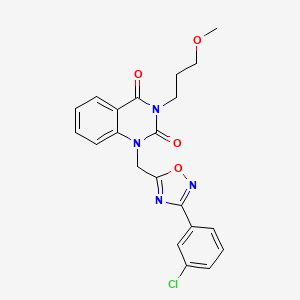

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-11-5-10-25-20(27)16-8-2-3-9-17(16)26(21(25)28)13-18-23-19(24-30-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDBGOZGDVOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines the quinazoline framework with an oxadiazole moiety. The presence of the 3-chlorophenyl and 3-methoxypropyl groups enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains:

| Microorganism | Activity | Method |

|---|---|---|

| Staphylococcus aureus | Moderate activity | Agar well diffusion |

| Escherichia coli | Moderate activity | Agar well diffusion |

| Candida albicans | Sensitive (Inhibition zone: 11 mm) | Agar well diffusion |

| Pseudomonas aeruginosa | Limited activity | Broth microdilution |

In a study evaluating the antimicrobial effects of related quinazoline derivatives, compounds similar to the target compound showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, the quinazoline-2,4(1H,3H)-dione derivatives exhibited broad-spectrum activity against several pathogens, indicating potential for development as antimicrobial agents .

The mechanism of action for quinazoline derivatives generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By targeting these enzymes, the compound can disrupt bacterial growth and proliferation .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various quinazoline derivatives found that compounds with oxadiazole substituents displayed enhanced antimicrobial properties compared to their non-substituted counterparts. The compound was noted to have a specific inhibitory effect on Candida albicans, surpassing traditional antibiotics like ampicillin in efficacy against certain strains .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives revealed that modifications at the 1- and 3-positions significantly influence bioactivity. The presence of halogenated phenyl groups was associated with increased potency against microbial targets .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Compounds containing oxadiazole and quinazoline derivatives have been reported to exhibit antimicrobial properties . For instance, studies indicate that similar compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

-

Anticancer Activity

- Quinazoline derivatives have shown promise as anticancer agents. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . The specific compound under discussion may also interact with specific cancer cell lines, promoting further investigation into its efficacy as an anticancer drug.

- Anti-inflammatory Effects

- CNS Activity

Case Studies and Research Findings

- A study published in 2022 highlighted the synthesis of various quinazoline derivatives and their antibacterial activities against multiple strains . Among these derivatives, compounds structurally related to the one discussed showed moderate to high efficacy against resistant bacterial strains.

- Another research article focused on the synthesis of oxadiazole-containing quinazolines for their antimicrobial properties . The results demonstrated that modifications on the oxadiazole ring significantly influenced the antimicrobial potency.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can cyclocondensation conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride (POCl₃) under reflux . Optimization requires precise control of reaction time, temperature (e.g., 80–100°C), and stoichiometry of POCl₃ to ensure complete cyclization. Post-condensation hydrolysis of chlorine intermediates must be carefully monitored via TLC or HPLC to avoid over-degradation. Alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles further demands inert atmospheres (e.g., nitrogen) and anhydrous solvents to prevent side reactions .

Advanced: How do halogen substitutions (e.g., Cl vs. Br) on the phenyl ring influence biological activity?

Answer:

Halogen substituents modulate electronic and steric properties, affecting target binding. For example, bromine (Br) at the 3-position of the phenyl ring enhances lipophilicity and may improve membrane permeability compared to chlorine (Cl), as observed in analogues with IC₅₀ differences of ~2-fold in antimicrobial assays . However, contradictory data in cytotoxicity studies (e.g., Br analogues showing reduced selectivity) highlight the need for controlled comparative assays using isogenic cell lines and standardized protocols to isolate substituent effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming regiochemistry of the quinazoline-dione core and oxadiazole linkage. Key signals include the methoxypropyl group’s triplet at δ ~3.4 ppm (CH₂O) and aromatic protons in the 7.2–8.1 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₁₈ClN₄O₄ requires ±2 ppm accuracy) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

Answer:

- Stepwise Modifications : Systematically alter substituents on the quinazoline (e.g., methoxypropyl chain length) and oxadiazole (e.g., 3-chlorophenyl vs. 4-fluorophenyl) .

- Biological Assays : Use enzyme inhibition assays (e.g., EGFR kinase) and microbial MIC testing to correlate structural changes with activity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like DNA gyrase, guiding rational design .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:

- Standardized Assay Conditions : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC₅₀) via both fluorescence polarization and radiometric assays .

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends masked by experimental noise (e.g., logP vs. IC₅₀ correlations) .

Basic: How can in vitro assays evaluate this compound’s enzyme inhibition potential?

Answer:

- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) at ATP concentrations near Km. Include staurosporine as a positive control .

- Microbial Growth Assays : Perform broth microdilution (CLSI M07-A11) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains, with ciprofloxacin as a reference .

Advanced: What strategies improve solubility and bioavailability without compromising activity?

Answer:

- Prodrug Design : Introduce phosphate esters at the quinazoline 2,4-dione moiety, cleaved in vivo by phosphatases .

- Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility while retaining crystallinity (PXRD-validated) .

- Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes (70–100 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.